3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
Description
Molecular architecture and functional group analysis
The molecular structure of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride displays a complex arrangement of functional groups that contribute to its unique chemical properties. The compound possesses the molecular formula C20H25BrClNO, indicating the presence of twenty carbon atoms, twenty-five hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom. The core structure centers around a six-membered piperidine ring, which serves as the primary heterocyclic framework containing a single nitrogen atom in a saturated ring system.
The piperidine ring connects to an ethyl chain through the third carbon position, establishing a crucial linkage that extends the molecular framework. This ethyl bridge facilitates connection to a phenoxy group, creating an ether linkage that significantly influences the compound's overall polarity and potential for intermolecular interactions. The phenoxy moiety itself carries two important substituents: a bromine atom at the ortho position relative to the oxygen atom, and a benzyl group at the para position.
The presence of the bromine substituent introduces significant electronegativity and steric bulk to the aromatic system, potentially affecting both the electronic distribution and the spatial arrangement of neighboring groups. The benzyl substituent, consisting of a phenyl ring attached through a methylene bridge, adds considerable hydrophobic character to the molecule while providing additional sites for potential π-π interactions. The hydrochloride salt formation involves protonation of the basic nitrogen atom within the piperidine ring, creating a quaternary ammonium center that enhances water solubility and provides ionic character to the overall structure.
| Functional Group | Position | Contribution to Molecular Properties |
|---|---|---|
| Piperidine ring | Core structure | Basic nitrogen, ring conformations |
| Ethyl linker | Position 3 of piperidine | Flexible spacer, conformational freedom |
| Phenoxy group | Terminal aromatic | Ether linkage, aromatic character |
| Bromine substituent | Ortho to phenoxy oxygen | Electronegativity, steric effects |
| Benzyl group | Para to phenoxy oxygen | Hydrophobic interactions, π-π stacking |
| Hydrochloride salt | Piperidine nitrogen | Ionic character, enhanced solubility |
Isomerism and stereochemical considerations
The stereochemical analysis of this compound reveals important considerations regarding conformational flexibility and potential isomeric forms. The piperidine ring adopts a chair conformation as the most thermodynamically stable arrangement, with the ethyl substituent preferentially occupying an equatorial position to minimize steric interactions. This conformational preference significantly influences the spatial orientation of the entire side chain and affects the overall three-dimensional structure of the molecule.
The ethyl linker between the piperidine ring and the phenoxy group provides considerable conformational flexibility, allowing for multiple rotational isomers around the carbon-carbon and carbon-oxygen bonds. These rotational degrees of freedom create a dynamic equilibrium between different conformational states, each with distinct spatial arrangements that may exhibit varying degrees of stability and reactivity. The presence of the bulky benzyl and bromine substituents on the terminal aromatic ring introduces additional steric constraints that influence the preferred conformations of the ethyl chain.
Analysis of the aromatic substitution pattern reveals that the compound exists as a single constitutional isomer with defined substitution positions. The bromine atom occupies the ortho position relative to the ether oxygen, while the benzyl group resides at the para position, creating a 2,4-disubstitution pattern on the phenoxy ring. This specific arrangement prevents the existence of constitutional isomers but allows for different conformational states arising from rotation around the benzyl-phenyl bond and the phenoxy-ethyl connection.
The asymmetric environment created by the substituted piperidine ring and the disubstituted aromatic system may introduce elements of molecular chirality, although the current literature does not explicitly address stereoisomeric considerations for this particular compound. The conformational dynamics of the piperidine ring, combined with the rotational freedom of the side chains, create a complex stereochemical landscape that influences both the chemical reactivity and potential biological interactions of the molecule.
Physicochemical properties (solubility, stability, etc.)
The physicochemical properties of this compound reflect the combined contributions of its diverse functional groups and structural features. The compound demonstrates enhanced water solubility due to the presence of the hydrochloride salt, which introduces ionic character through the protonated piperidine nitrogen. This ionic interaction with water molecules facilitates dissolution in polar solvents while maintaining compatibility with biological systems that require aqueous environments.
The molecular weight of 410.79 grams per mole places this compound in a size range that exhibits favorable membrane permeability characteristics while maintaining sufficient molecular complexity for specific biological interactions. The presence of both hydrophilic and hydrophobic regions within the molecule creates amphiphilic properties that may influence its behavior at interfaces and in mixed solvent systems. The aromatic regions contribute to potential π-π stacking interactions, while the ether linkage and ionic center provide sites for hydrogen bonding and electrostatic interactions.
Stability considerations for this compound involve multiple factors related to its structural components. The piperidine ring exhibits inherent stability under normal storage conditions, while the ether linkage remains resistant to hydrolysis under neutral conditions. The presence of the bromine substituent may create some sensitivity to nucleophilic substitution reactions, particularly under basic conditions or elevated temperatures. The benzyl group provides additional stability through resonance effects but may be susceptible to oxidative degradation under harsh conditions.
Storage recommendations for this compound typically specify sealed containers maintained at room temperature in dry conditions, reflecting the hygroscopic nature of the hydrochloride salt and the potential for degradation in the presence of moisture. The compound's stability profile suggests compatibility with standard laboratory handling procedures while requiring protection from extreme pH conditions and strong oxidizing agents.
| Property | Value/Description | Impact on Applications |
|---|---|---|
| Molecular Weight | 410.79 g/mol | Favorable for membrane permeability |
| Salt Form | Hydrochloride | Enhanced water solubility |
| Polarity | Amphiphilic character | Versatile solubility profile |
| Stability | Stable under standard conditions | Suitable for routine handling |
| Storage Requirements | Sealed, dry, room temperature | Standard laboratory protocols |
| Aromatic Content | Two benzene rings | π-π interaction potential |
The physicochemical profile of this compound demonstrates the successful integration of multiple functional groups to create a compound with balanced properties suitable for various research applications. The combination of structural complexity, appropriate molecular weight, and favorable solubility characteristics positions this compound as a valuable tool for investigations requiring precise molecular interactions and controlled physicochemical behavior.
Properties
IUPAC Name |
3-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO.ClH/c21-19-14-18(13-16-5-2-1-3-6-16)8-9-20(19)23-12-10-17-7-4-11-22-15-17;/h1-3,5-6,8-9,14,17,22H,4,7,10-13,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUGPPQQQRLAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride primarily involves the nucleophilic substitution reaction between 4-benzyl-2-bromophenol and piperidine under basic conditions, followed by conversion to the hydrochloride salt.
Step 1: Ether Formation
- Reactants: 4-Benzyl-2-bromophenol and piperidine
- Conditions: Basic medium, commonly potassium carbonate (K2CO3) as base
- Solvent: Polar aprotic solvent such as dimethylformamide (DMF)
- Mechanism: The phenolic hydroxyl group is deprotonated by the base to form phenolate ion, which then undergoes nucleophilic substitution with the piperidine moiety, forming the ether linkage.
Step 2: Hydrochloride Salt Formation
- The free base product is treated with hydrochloric acid to yield the corresponding hydrochloride salt, enhancing stability and crystallinity.
This method is favored for its mild reaction conditions, high yield, and scalability for industrial applications. Continuous flow reactors have been suggested for optimization to improve yield consistency and process control.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Potassium carbonate (K2CO3) | Mild base, facilitates phenol deprotonation |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, dissolves reactants well |
| Temperature | 80–100 °C | Elevated temperature to promote reaction rate |
| Reaction Time | 12–24 hours | Sufficient for complete conversion |
| Molar Ratio (phenol:piperidine) | 1:1.1 to 1:1.2 | Slight excess of piperidine to drive reaction |
| Work-up | Acidification with HCl to form hydrochloride salt | Salt formation for isolation and purification |
Representative Experimental Procedure
Synthesis of 3-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride:
- To a stirred solution of 4-benzyl-2-bromophenol (1.0 equiv) in DMF, potassium carbonate (1.2 equiv) is added.
- The mixture is heated to 80 °C under nitrogen atmosphere.
- Piperidine (1.1 equiv) is added dropwise, and the reaction is maintained at 80 °C for 16 hours.
- After completion (monitored by TLC or HPLC), the reaction mixture is cooled and diluted with water.
- The product is extracted into an organic solvent (e.g., ethyl acetate), dried over magnesium sulfate, and concentrated.
- The residue is dissolved in anhydrous ether or ethanol and treated with hydrochloric acid gas or aqueous HCl to precipitate the hydrochloride salt.
- The solid is filtered, washed, and dried under vacuum to yield the pure hydrochloride salt.
Analytical Characterization Supporting the Preparation
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the ether linkage formation and substitution pattern on the aromatic ring.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight ~382.7 g/mol (free base) and ~410.8 g/mol (hydrochloride salt).
- Infrared Spectroscopy (IR): Characteristic ether C–O stretching vibrations and piperidine ring signals.
- Melting Point and Purity: Hydrochloride salt typically exhibits a sharp melting point, indicating high purity.
These analytical techniques validate the success of the synthetic method and the structural integrity of the compound.
Comparative Table of Preparation Methods and Variations
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Base-mediated etherification | Use of K2CO3 and DMF, mild conditions | High yield, mild, scalable | Requires careful moisture control |
| Solvent choice | DMF preferred; alternatives include DMSO | Good solubility of reactants | DMF toxicity concerns in large scale |
| Salt formation | Treatment with HCl to form hydrochloride salt | Improves stability and crystallinity | Additional purification step |
| Continuous flow synthesis | Integration of reaction in flow reactors | Enhanced yield, reproducibility, scalability | Requires specialized equipment |
Research Findings and Industrial Relevance
- The reaction conditions are optimized to maximize yield and minimize by-products.
- The mildness of the base and solvent system preserves sensitive functional groups such as the bromine substituent.
- The hydrochloride salt form is preferred for pharmaceutical and research applications due to its enhanced solubility and stability.
- Continuous flow methods have been proposed to improve process efficiency and control, which is crucial for industrial scale-up.
Summary Table: Key Data for this compound Preparation
| Property/Parameter | Data/Value |
|---|---|
| Molecular Formula | C20H25BrClNO |
| Molecular Weight | 410.8 g/mol (hydrochloride salt) |
| Starting Materials | 4-Benzyl-2-bromophenol, Piperidine |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 80–100 °C |
| Reaction Time | 12–24 hours |
| Product Form | Hydrochloride salt |
| Characterization Techniques | NMR, MS, IR, Melting point |
| Yield | Typically high (>80%) |
| Industrial Optimization | Continuous flow reactors suggested |
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The benzyl and bromophenoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
Piperidine derivatives with halogenated aryl groups exhibit broad-spectrum antimicrobial effects. For example:
CNS-Targeted Activity
Piperidine derivatives like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (from ) show acetylcholinesterase (AChE) inhibition (IC₅₀: ~10 nM), suggesting that the target compound’s piperidine core could similarly interact with CNS enzymes. However, the bulky bromobenzyl group might reduce AChE affinity compared to smaller substituents .
Biological Activity
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound consists of a piperidine ring substituted with a benzyl group and a bromophenoxy moiety. This unique structure is hypothesized to influence its biological activity, particularly in relation to neurotransmitter systems.
Pharmacological Properties
Research indicates that compounds containing piperidine structures often exhibit significant interactions with various neurotransmitter receptors. The specific activities of this compound include:
- Acetylcholinesterase Inhibition : Similar piperidine derivatives have shown the capability to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease .
- Serotonin Receptor Activity : Compounds with structural similarities have been characterized as selective agonists for serotonin receptors, particularly 5-HT_2A and 5-HT_4, indicating potential mood-regulating effects .
Structure-Activity Relationships (SAR)
The SAR studies are essential for understanding how modifications to the chemical structure affect biological activity. For instance, the presence of the bromine atom in the phenoxy group has been associated with enhanced receptor affinity and selectivity . A comparative analysis of similar piperidine derivatives reveals that:
| Compound | AChE IC50 (nM) | 5-HT_2A Agonist Activity | Selectivity |
|---|---|---|---|
| Compound A | 14.8 | High | High |
| Compound B | 18.6 | Moderate | Moderate |
| 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine HCl | TBD | TBD | TBD |
Case Studies
- Neuroprotective Effects : In a study involving neuroprotection against oxidative stress, similar piperidine derivatives demonstrated significant protective effects on neuronal cells, suggesting that this compound could exhibit similar properties .
- Behavioral Studies : Animal models treated with related compounds showed improvements in cognitive function and reduced anxiety-like behaviors, indicating potential applications in psychiatric disorders .
Research Findings
Recent studies have focused on synthesizing various analogs of piperidine derivatives to evaluate their pharmacological profiles. For example, modifications in the side chains have led to:
- Increased potency against AChE.
- Enhanced selectivity for serotonin receptors.
- Improved bioavailability and reduced side effects.
Q & A
Q. What are the recommended synthetic routes and critical characterization techniques for 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and coupling reactions. For example, intermediates like bromophenoxy derivatives (e.g., 2-bromobenzyl alcohol) are synthesized first, followed by piperidine ring functionalization under anhydrous conditions (e.g., using dichloromethane and NaOH) . Characterization should include:
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to its potential toxicity (e.g., H300-H313 hazard codes for acute toxicity and skin irritation), adhere to:
- PPE : Lab coat, nitrile gloves, and goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Storage : Keep under argon in airtight containers at 2–8°C to prevent degradation .
- Waste disposal : Neutralize acidic/basic residues before disposal, following institutional guidelines .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Combine chromatographic and spectroscopic methods:
- Reverse-phase HPLC with UV detection (λ ~254 nm) to quantify impurities (<0.5% threshold) .
- Elemental analysis (C, H, N, Br) to confirm stoichiometry .
- Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example:
- Reaction path search methods (e.g., IRC analysis) to identify energy barriers in bromophenoxy-ethyl coupling .
- Solvent optimization : Simulate solvation effects (e.g., dichloromethane vs. THF) using COSMO-RS models .
- Machine learning : Train models on existing reaction data (e.g., yield vs. temperature/pH) to predict optimal conditions .
Q. What strategies resolve contradictions in pharmacological activity data for piperidine derivatives like this compound?
- Methodological Answer : Address discrepancies via:
- Dose-response studies : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Receptor binding assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to validate target specificity .
- Meta-analysis : Compare data across studies, adjusting for variables like solvent purity (>93% vs. >99%) or assay protocols .
Q. How can Design of Experiments (DoE) improve yield in large-scale synthesis?
- Methodological Answer : Apply factorial design to optimize variables:
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct stability studies using:
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C .
- Kinetic analysis : Monitor degradation via LC-MS to identify breakdown products (e.g., debromination or piperidine ring cleavage) .
- pH-rate profiling : Determine degradation pathways (e.g., hydrolysis of the ether linkage at pH >10) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
